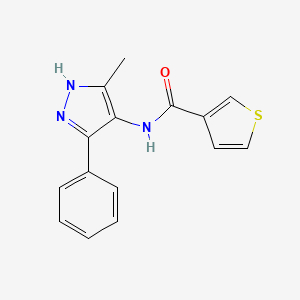
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of pyrazole and thiophene Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, while thiophenes are recognized for their electronic properties and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced through a subsequent coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s stability and electronic properties make it suitable for use in materials science, including the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene moiety contributes to the compound’s electronic properties, which can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole-thiophene derivatives, such as:
- N-(3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide
- N-(5-methyl-1H-pyrazol-4-yl)thiophene-3-carboxamide
- N-(3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Uniqueness
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the thiophene moiety. This combination of structural features imparts distinct electronic properties and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
824969-20-2 |
|---|---|
Fórmula molecular |
C15H13N3OS |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C15H13N3OS/c1-10-13(16-15(19)12-7-8-20-9-12)14(18-17-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)(H,17,18) |
Clave InChI |
WZLQSPWVHBVQEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



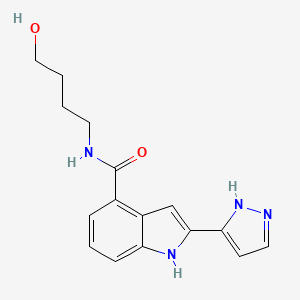

![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
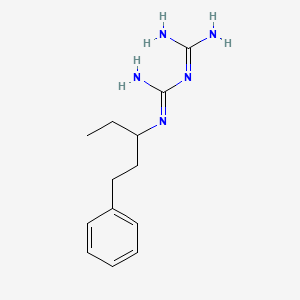
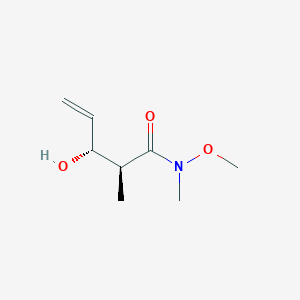
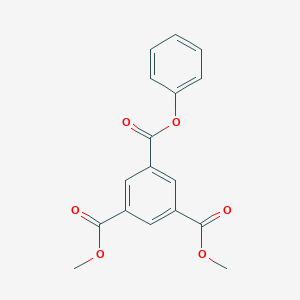

![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
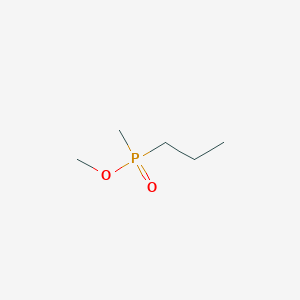
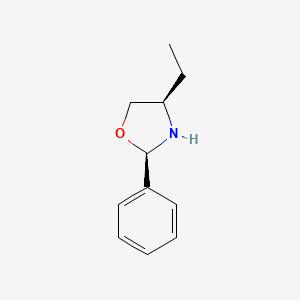
![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
